

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid

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Compound of Interest		
Compound Name:	4-(Trifluoromethyl)nicotinic acid	
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This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)nicotinic acid**, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and biological significance.

Chemical Structure and Physicochemical Properties

4-(Trifluoromethyl)nicotinic acid, also known as 4-(Trifluoromethyl)pyridine-3-carboxylic acid, is a pyridine derivative characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position of the pyridine ring.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic distribution, reactivity, and biological properties, such as enhanced lipophilicity and metabolic stability, which are highly desirable in drug design.[1][2][3]

Chemical Structure Diagram

Caption: Chemical structure of **4-(Trifluoromethyl)nicotinic acid**.

The key physicochemical properties of **4-(Trifluoromethyl)nicotinic acid** are summarized in the table below.



Property	Value	Reference(s)
CAS Number	158063-66-2	[4][5][6][7]
Molecular Formula	C7H4F3NO2	[4][5][6][7][8]
Molecular Weight	191.11 g/mol	[4][5][6][7]
Appearance	White to light yellow or orange solid (crystals or powder)	[1][9]
Melting Point	137-148 °C	[3][4][5][6][9]
Boiling Point (Predicted)	290.4 ± 40.0 °C	[1][4][5]
Density (Predicted)	1.484 ± 0.06 g/cm ³	[1][4]
Solubility	Slightly soluble in DMSO and Methanol; Sparingly soluble in water. Soluble in DMF (50 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 2 mg/ml).	[1][4][7]
pKa (Predicted)	2.50 ± 0.36	[1]

Synthesis and Experimental Protocols

Several synthetic routes for **4-(Trifluoromethyl)nicotinic acid** have been developed, offering various options depending on the available starting materials and desired scale of production. Below are detailed protocols for some of the common methods.

Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide

This route involves a multi-step process including cyclization, chlorination, hydrogenation, and hydrolysis to yield the final product. The overall yield can reach up to 38.6%.[10]

Synthesis Workflow





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Caption: Synthesis from ethyl trifluoroacetoacetate and cyanoacetamide.

Experimental Protocol:

Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1)[10]

- In a 250 mL four-necked round-bottom flask equipped with an electric stirrer, combine 20.0 g
 (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of
 cyanoacetamide.
- Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.
- After 6 hours of reaction, add 6.4 g of a catalyst dropwise and continue the reaction.

Step 2: Synthesis of Intermediate 2[10]

- Dissolve 18.7 g (0.10 mol) of Intermediate 1 in 56 mL of dichloroethane.
- Add 35.0 g (0.23 mol) of phosphorus oxychloride.
- At a low temperature (<10°C), add 9.5 g (0.13 mol) of N,N-dimethylformamide dropwise.
- Heat the mixture to reflux and maintain for 4 hours.
- Cool the reaction to 70°C and carefully pour it into an ice-water mixture.
- Stir for 30 minutes, then separate the layers.
- Extract the aqueous layer with dichloroethane (2 x 50 mL).
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain a brown solid (Intermediate 2).



Step 3: Synthesis of Intermediate 3[10]

- In a 100 mL flask, mix 33.0 g (0.14 mol) of Intermediate 2 and 2.1 g (0.02 mol) of sodium bromide.
- At 30°C, slowly add 40.6 g (0.33 mol) of 80% sulfuric acid dropwise over 1 hour.
- Heat the mixture to 95°C and monitor the reaction by TLC.
- After 12 hours, cool to room temperature, pour into 100 g of ice water, and collect the white solid (Intermediate 3) by suction filtration.

Step 4: Synthesis of Intermediate 4[10]

- In an autoclave, place 25.9 g (0.10 mol) of Intermediate 3, 200 mL of anhydrous methanol,
 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C.
- Replace the atmosphere with N₂ twice, then fill with hydrogen to a pressure of 4 MPa.
- Heat to 80°C and stir for 12 hours.
- After the reaction is complete (monitored by TLC), cool to room temperature, filter, and evaporate the solvent to obtain Intermediate 4.

Step 5: Synthesis of 4-(Trifluoromethyl)nicotinic Acid[10]

- In a 100 mL flask, combine 10.0 g (0.05 mol) of Intermediate 4 and 21.32 g (0.16 mol) of a 30% sodium hydroxide solution.
- Heat to 100°C. The solid will dissolve, forming a light yellow, clear solution.
- After 4 hours (monitored by TLC), stop heating and cool to 30°C.
- Adjust the pH to 3 with concentrated hydrochloric acid.
- Cool, filter, wash with a small amount of water, and dry to obtain the final product.

Synthesis from 3-Cyanopyridine



This method involves the reaction of 3-cyanopyridine with butyllithium and subsequent reaction with bromotrifluoromethane, followed by hydrolysis.[11]

Experimental Protocol:[11]

Step 1: Preparation of a Lithiated Intermediate

- In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0mol), tetramethylethylenediamine (174g, 1.5mol), and 600ml of tetrahydrofuran.
- Cool the mixture to -40°C.
- While maintaining the temperature at -40°C, add 2M butyllithium (600ml, 1.2mol) and allow the reaction to proceed for 1.5 hours.

Step 2: Synthesis of 4-Trifluoromethyl-3-cyanopyridine

- Cool the solution from Step 1 to -40°C.
- Introduce bromotrifluoromethane (200g, 1.3mol) into the solution and react at -40°C for 2 hours.
- Raise the temperature to 0°C and continue the reaction for 4 hours.
- Quench the reaction with a saturated ammonium chloride solution.
- Extract with 1000ml of petroleum ether, dry over anhydrous magnesium sulfate, and distill to obtain 4-trifluoromethyl-3-cyanopyridine.

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid

- Add 100g of 4-trifluoromethyl-3-cyanopyridine, 300ml of water, and 75g of sodium hydroxide to a reaction vessel.
- Heat the mixture to facilitate hydrolysis.
- After the reaction is complete, adjust the pH to be acidic to precipitate the product.



• Filter and dry the solid to obtain 4-(trifluoromethyl)nicotinic acid.

Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

This approach involves catalytic hydrogenation followed by hydrolysis.[4][5][12]

Experimental Protocol:[4][5][12]

- In a 100 mL three-necked flask, add 5g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (with 63.45% water content), 5.25g (0.0389 mol) of CH₃COONa·3H₂O, and 20 mL of ethanol.
- Stir the mixture to dissolve the components.
- Replace the air with nitrogen three times, followed by hydrogen twice.
- Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until hydrogen absorption ceases.
- Recover the palladium on carbon by suction filtration and wash the filter cake with ethanol three times.
- Combine the filtrates and remove the solvent by rotary evaporation.
- To the resulting solid, add 20 mL of water and shake to dissolve.
- Adjust the pH to 2-3 with hydrochloric acid.
- Extract with ethyl acetate three times.
- Combine the organic phases, wash three times with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain a pale yellow solid with a yield of 90.4%.

Applications in Drug Development and Agrochemicals



4-(Trifluoromethyl)nicotinic acid is a versatile building block in organic synthesis.[13] Its primary application is as a crucial intermediate in the production of the insecticide flonicamid.[3] [4][5][10] Flonicamid is a neonicotinoid insecticide with contact and stomach poisoning effects, as well as neurotoxic and rapid antifeedant properties.[10]

In the pharmaceutical industry, this compound is valuable for synthesizing drug candidates.[2] The trifluoromethyl group enhances lipophilicity and metabolic stability, improving the pharmacokinetic profiles and therapeutic efficacy of molecules.[2] It has been used to prepare pyridine carboxamides that act as palm site inhibitors of the HCV NS5B polymerase and to synthesize pyrazolylcarboxanilides, which are inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][4][5]

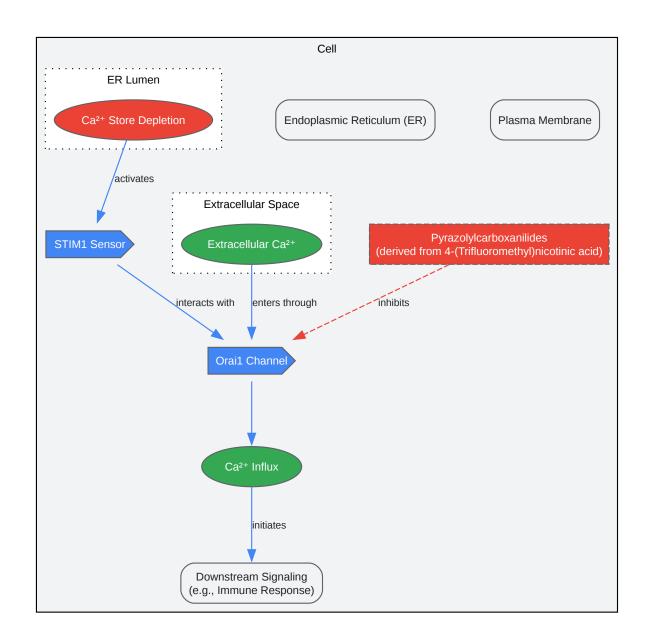
Mechanism of Action and Signaling Pathways

While the direct mechanism of action of **4-(Trifluoromethyl)nicotinic acid** itself is not extensively documented, its derivatives have shown specific biological activities. For instance, pyrazolylcarboxanilides synthesized from this acid act as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1] CRAC channels are vital for calcium signaling in various cells, including immune cells, and their dysregulation is linked to inflammatory and allergic disorders. [1]

The parent compound, nicotinic acid (niacin), is known to exert its pharmacological effects, particularly on lipid metabolism, through the G protein-coupled receptor GPR109A.[14] This leads to a reduction in triglycerides and LDL cholesterol and an increase in HDL cholesterol. [14][15][16] While this pathway is well-established for nicotinic acid, the primary utility of its trifluoromethyl derivative lies in its role as a synthetic intermediate for compounds with distinct mechanisms of action.

CRAC Channel Inhibition Pathway





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